

Navigating Quality Control: A Comparative Guide to Commercial Pentane-1-sulfonamide

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Compound of Interest

Compound Name: *Pentane-1-sulfonamide*

Cat. No.: *B1279081*

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For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. **Pentane-1-sulfonamide**, a key building block in various research applications, is commercially available from numerous suppliers. This guide provides a comparative analysis of typical commercial-grade **Pentane-1-sulfonamide**, offers insights into potential alternatives, and details the experimental protocols necessary for its quality assessment.

Certificate of Analysis: A Representative Overview

While a specific Certificate of Analysis (CoA) is unique to each batch, a typical CoA for commercial **Pentane-1-sulfonamide** would include the following specifications. The data presented here is a composite based on publicly available information from various suppliers, often citing a minimum purity of 97% or higher.[\[1\]](#)[\[2\]](#)

Parameter	Specification	Typical Value	Analytical Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Purity (by HPLC)	≥ 97.0%	98.5%	High-Performance Liquid Chromatography (HPLC)
Identity (by ^1H NMR)	Conforms to structure	Conforms	Nuclear Magnetic Resonance (NMR) Spectroscopy
Melting Point	52-56 °C	54 °C	Melting Point Apparatus
Residual Solvents	≤ 0.5%	< 0.1%	Gas Chromatography (GC) - Headspace
Water Content (by KF)	≤ 0.5%	0.2%	Karl Fischer Titration

Comparison with an Alternative: Butane-1-sulfonamide

In applications where the specific properties of the pentyl chain are not critical, Butane-1-sulfonamide presents a viable, slightly more polar alternative. The choice between these two reagents often depends on the desired solubility and the specific interactions within the target system.

Feature	Pentane-1-sulfonamide	Butane-1-sulfonamide	Rationale for Selection
Molecular Weight	151.23 g/mol	137.20 g/mol	Butane-1-sulfonamide is lighter, which may be a factor in stoichiometric calculations.
Lipophilicity (LogP)	Higher	Lower	Pentane-1-sulfonamide is more suitable for nonpolar environments.
Purity (Typical)	≥ 97%	≥ 97%	Both are available in comparable high purity grades.
Potential Byproducts	Unreacted pentanesulfonyl chloride, dipentylsulfonamide	Unreacted butanesulfonyl chloride, dibutylsulfonamide	Synthesis byproducts are structurally similar and depend on reaction conditions.

Experimental Protocols for Quality Assessment

Accurate determination of purity and identity is crucial for ensuring the reliability of experimental results. The following are detailed methodologies for key analytical techniques used in the quality control of **Pentane-1-sulfonamide**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the amount of **Pentane-1-sulfonamide** and to detect any impurities.

Instrumentation:

- HPLC system with a UV detector

- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- **Pentane-1-sulfonamide** reference standard
- Sample of commercial **Pentane-1-sulfonamide**

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water.
- Standard Solution Preparation: Accurately weigh and dissolve the **Pentane-1-sulfonamide** reference standard in the mobile phase to a concentration of 1 mg/mL.
- Sample Solution Preparation: Prepare the commercial **Pentane-1-sulfonamide** sample in the same manner as the standard solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 25 °C
 - UV Detection Wavelength: 210 nm
- Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks.

Identity Confirmation by ^1H NMR Spectroscopy

^1H NMR spectroscopy is used to confirm the chemical structure of **Pentane-1-sulfonamide**.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz)

Reagents:

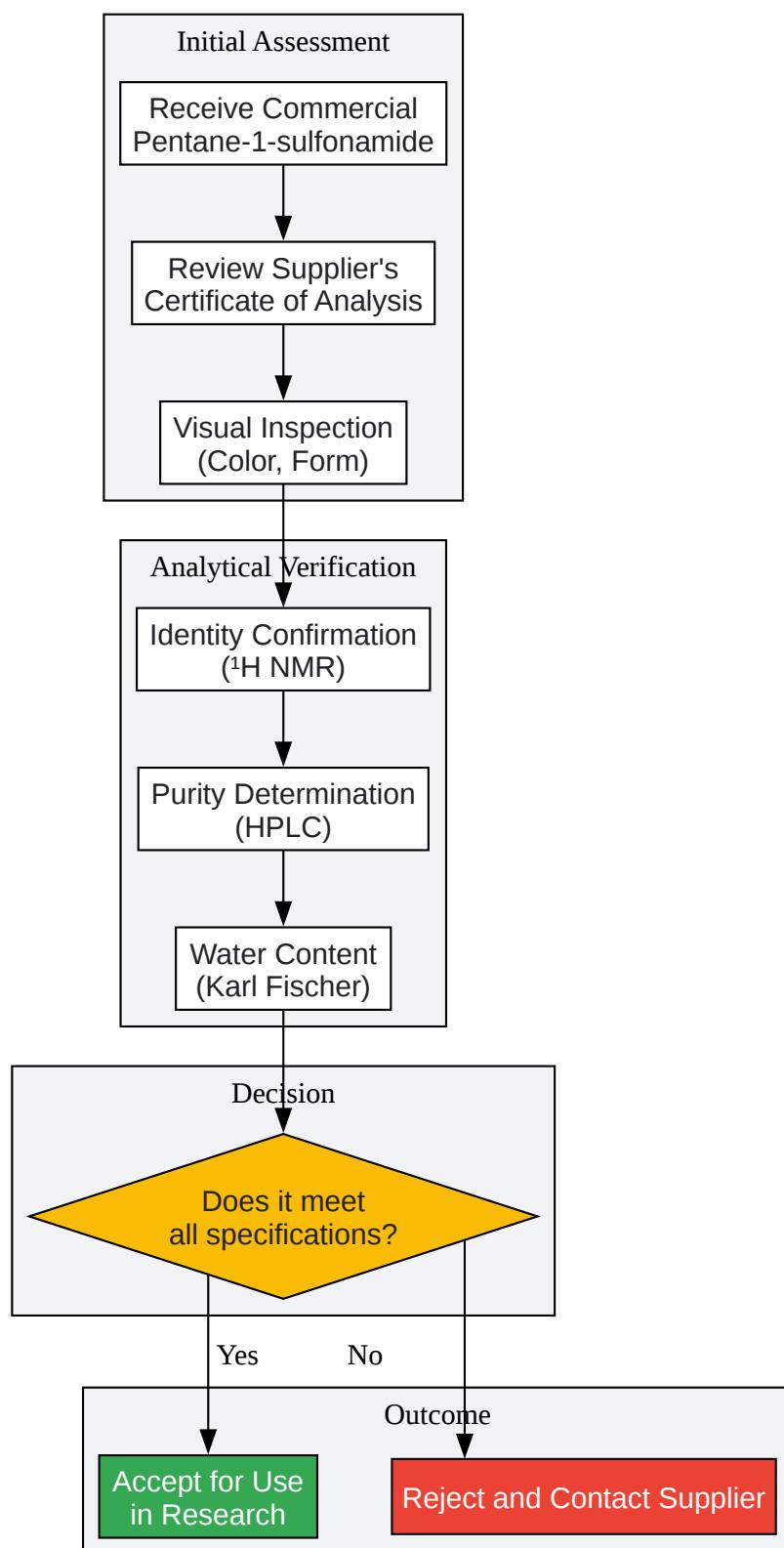
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS) as an internal standard
- Sample of commercial **Pentane-1-sulfonamide**

Procedure:

- Sample Preparation: Dissolve approximately 10 mg of the **Pentane-1-sulfonamide** sample in 0.7 mL of CDCl_3 containing TMS.
- Data Acquisition: Acquire the ^1H NMR spectrum according to the instrument's standard procedures.
- Spectral Interpretation: The expected chemical shifts (δ) and multiplicities for **Pentane-1-sulfonamide** are:
 - $\delta \sim 0.9$ ppm (triplet, 3H, $-\text{CH}_3$)
 - $\delta \sim 1.3\text{-}1.4$ ppm (multiplet, 4H, $-\text{CH}_2\text{-CH}_2\text{-CH}_3$)
 - $\delta \sim 1.8$ ppm (quintet, 2H, $-\text{SO}_2\text{-CH}_2\text{-CH}_2\text{-}$)
 - $\delta \sim 3.1$ ppm (triplet, 2H, $-\text{SO}_2\text{-CH}_2\text{-}$)
 - $\delta \sim 4.7$ ppm (broad singlet, 2H, $-\text{SO}_2\text{-NH}_2$)

Workflow for Quality Verification of Commercial Pentane-1-sulfonamide

The following diagram illustrates a logical workflow for the quality verification of a newly acquired batch of commercial **Pentane-1-sulfonamide**.

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Caption: Quality control workflow for commercial **Pentane-1-sulfonamide**.

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References

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